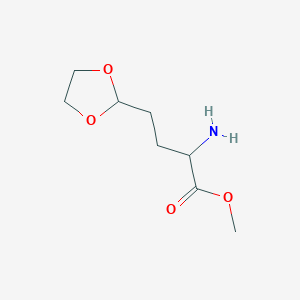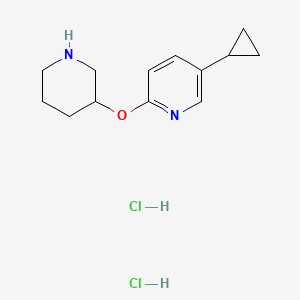![molecular formula C12H7ClN2OS B1436495 6-(4-氯苯基)噻并[3,2-d]嘧啶-4(3h)-酮 CAS No. 215928-66-8](/img/structure/B1436495.png)
6-(4-氯苯基)噻并[3,2-d]嘧啶-4(3h)-酮
描述
“6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one” is a chemical compound with the molecular weight of 278.79 . It is a structural analog of purines and is an integral part of DNA and RNA, imparting diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4(3h)-one scaffold, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .科学研究应用
新型衍生物的合成
6-(4-氯苯基)噻并[3,2-d]嘧啶-4(3h)-酮是合成具有潜在生物活性特性的各种衍生物的关键化合物。例如,Abdel-rahman、Awad和Bakhite(1992)从该化合物合成了新型四氢喹啉并[3',2':4,5]噻并[3,2-d]嘧啶衍生物,探索了其在有机合成中的效用 (Abdel-rahman、Awad和Bakhite,1992).
抗菌和抗炎特性
6-(4-氯苯基)噻并[3,2-d]嘧啶-4(3h)-酮的一些衍生物显示出显着的抗菌和抗炎活性。Tolba、Kamal El‐Dean、Ahmed和Hassanien(2018)制备了一系列噻并[2,3-d]嘧啶杂环化合物,测试了它们的抗菌和抗炎特性,并观察到显着的活性 (Tolba等人,2018).
抗肿瘤活性
6-(4-氯苯基)噻并[3,2-d]嘧啶-4(3h)-酮的衍生物已对其抗肿瘤活性进行了评估。Hafez和El-Gazzar(2017)的一项研究合成了各种6-苯基-噻并[3,2-d]嘧啶衍生物,并评估了它们对人类癌细胞系的抗癌活性,发现它们与抗癌药物阿霉素相当 (Hafez和El-Gazzar,2017).
高效的合成技术
已经探索了使用6-(4-氯苯基)噻并[3,2-d]嘧啶-4(3h)-酮的合成技术方面的进展。Hesse、Perspicace和Kirsch(2007)报道了一种用于噻并[2,3-d]嘧啶-4-酮衍生物的微波辅助合成方法,突出了这些化合物的效率和快速合成 (Hesse、Perspicace和Kirsch,2007).
生物活性
研究还探讨了噻并[3,2-d]嘧啶-4(3h)-酮衍生物的生物活性。例如,Kahveci、Doğan、Menteşe、Sellitepe和Kart(2020)合成了新的衍生物并测试了它们的抗菌和抗真菌活性,发现一些化合物的活性高于标准药物 (Kahveci等人,2020).
光谱分析和抗菌测试
已经对噻并[3,2-d]嘧啶-4(3h)-酮进行了光谱和生物分析,以确定其结构并测试其抗菌特性。Kumar等人(2016)的一项研究合成了该化合物并测试了其对各种细菌和真菌的抗菌活性 (Kumar等人,2016).
未来方向
Thienopyrimidine derivatives, including “6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one”, hold promise in the development of new therapeutic agents due to their diverse biological activities . Their potential in the treatment of various diseases, including cancer, makes them an attractive area for future research .
作用机制
Target of Action
The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase expressed primarily in immune cells, including B cells, monocytes, neutrophils, mast cells, and macrophages . It plays a critical role in B cell development, proliferation, differentiation, maturation, activation, and survival.
Mode of Action
The compound interacts with BTK, inhibiting its enzymatic activity. By doing so, it disrupts signaling pathways crucial for B cell function. Specifically, it interferes with B cell receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . Inhibition of BTK prevents downstream events necessary for B cell activation and survival.
Action Environment
Environmental factors (e.g., pH, temperature, and co-administered drugs) influence its efficacy and stability. Proper storage conditions are crucial to maintain its activity.
生化分析
Biochemical Properties
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as kinases, which are pivotal in cell signaling pathways. The compound binds to the active site of these enzymes, thereby inhibiting their activity and modulating downstream signaling processes . Additionally, it interacts with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on cells are profound. It has been shown to affect various cell types, including cancer cells, by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, it influences cell cycle progression, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, inhibiting their phosphorylation activity. This inhibition leads to the downregulation of signaling pathways that are essential for cell proliferation and survival . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion .
Transport and Distribution
Within cells and tissues, 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments .
属性
IUPAC Name |
6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVVGUVTWOTQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230179 | |
| Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215928-66-8 | |
| Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215928-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)




![[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B1436432.png)
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)
